molecular formula C9H6INO B125632 3-(2-Iodophenyl)-3-oxopropanenitrile CAS No. 158387-19-0

3-(2-Iodophenyl)-3-oxopropanenitrile

Cat. No. B125632
M. Wt: 271.05 g/mol
InChI Key: PFKFSGXOWIECNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 3-oxopropanenitriles has been reported using different methods. For instance, a versatile 3-oxopropanenitrile derivative was prepared by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Another method involves the electrophilic cyanoacetylation of heterocycles with mixed anhydrides in the presence of a catalyst . These methods provide a foundation for the synthesis of "3-(2-Iodophenyl)-3-oxopropanenitrile" by potentially substituting the appropriate iodophenyl precursor in similar reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the molecular structure of a polyfluoroalkyl derivative was determined by X-ray crystallography . This suggests that similar analytical methods could be employed to elucidate the structure of "3-(2-Iodophenyl)-3-oxopropanenitrile."

Chemical Reactions Analysis

3-Oxopropanenitriles undergo a variety of chemical reactions, forming diverse heterocyclic compounds. They can react with diazonium salts to form hydrazones, which can further cyclize into various heterocyclic derivatives . Radical addition reactions have also been reported, such as the addition to terminal dienes promoted by cerium(IV) ammonium nitrate and manganese(III) acetate . These reactions highlight the reactivity of the cyano and keto functional groups in 3-oxopropanenitriles, which would likely be similar for "3-(2-Iodophenyl)-3-oxopropanenitrile."

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "3-(2-Iodophenyl)-3-oxopropanenitrile" are not provided, related compounds exhibit properties that can be inferred. The presence of the nitrile group suggests a polar character, and the iodine substituent may increase the molecular weight and influence the compound's reactivity due to its heavy atom effect. The properties of similar compounds can be characterized using IR, NMR, and HRMS techniques .

Scientific Research Applications

Oxidative Cyclization and Heterocycle Formation

The oxidative cyclization of 3-oxopropanenitriles, including derivatives similar to 3-(2-Iodophenyl)-3-oxopropanenitrile, has been extensively studied. Yılmaz et al. (2008) and Yılmaz et al. (2005) reported that the oxidative cyclization mediated by manganese(III) acetate leads to the formation of various dihydrofuran and heterocyclic derivatives. These reactions are important for synthesizing complex molecular structures used in different fields of chemistry and pharmaceuticals (Yılmaz, Uzunalioğlu, Yakut, & Pekel, 2008); (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Antimicrobial Applications

The compound 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) has shown promise in synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. Some of these synthesized products exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Methodology for Synthesis

An efficient methodology for synthesizing 3-oxopropanenitriles from various heterocyclic compounds has been described. This process involves electrophilic cyanoacetylation, demonstrating the versatility of 3-oxopropanenitriles in chemical synthesis and the potential for creating a wide range of derivatives for various applications (Andicsová-Eckstein, Kozma, & Végh, 2016).

Coupling-Cyclization Reactions

3-(2-Iodophenyl)-3-oxopropanoic acid derivatives have been efficiently reacted with various terminal alkynes to produce (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. These reactions, typically catalyzed by dichlorobis(triphenylphosphine)palladium and copper(I) iodide, highlight the potential of 3-oxopropanenitriles in synthesizing complex organic molecules (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).

Future Directions

The compound “3-(2-Iodophenyl)-3-oxopropanenitrile” and its derivatives could have potential applications in various fields, including drug design and organic synthesis . Future research could focus on developing more efficient synthetic methods and exploring its biological activities .

properties

IUPAC Name

3-(2-iodophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKFSGXOWIECNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624406
Record name 3-(2-Iodophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Iodophenyl)-3-oxopropanenitrile

CAS RN

158387-19-0
Record name 3-(2-Iodophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kobayashi, K Hashimoto, S Fukamachi… - Synthesis, 2008 - thieme-connect.com
3-(2-Iodophenyl)-3-oxopropanoic acid derivatives reacted efficiently with various terminal alkynes in the presence of catalytic amounts of dichlorobis (triphenylphosphine) palladium and …
Number of citations: 8 www.thieme-connect.com

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